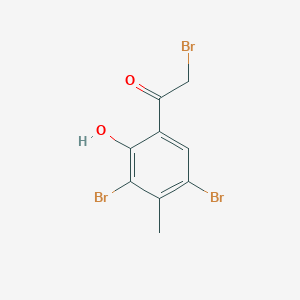![molecular formula C24H37O4- B15164287 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate CAS No. 173967-83-4](/img/structure/B15164287.png)
4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate: is a complex organic compound with the molecular formula C24H37O4 [_{{{CITATION{{{1{4-Oxo-4-[(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ...](https://www.chemspider.com/Chemical-Structure.57533426.html). This compound is characterized by its intricate structure, which includes a butanoate ester group and a hexadecatetraene moiety with multiple methyl groups[{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ....
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate typically involves multi-step organic reactions[_{{{CITATION{{{1{4-Oxo-4-[(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ...](https://www.chemspider.com/Chemical-Structure.57533426.html). One common approach is the esterification of 4-oxobutanoic acid with 2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol under acidic conditions[{{{CITATION{{{1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy .... The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid[{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors[_{{{CITATION{{{1{4-Oxo-4-[(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ...](https://www.chemspider.com/Chemical-Structure.57533426.html). These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity[{{{CITATION{{{1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy .... Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product in high purity[{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ....
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: : Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or aldehydes.
Substitution: : Substituted esters or ethers.
Aplicaciones Científicas De Investigación
4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate: has various applications in scientific research, including:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{4-Oxo-4-[(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ...](https://www.chemspider.com/Chemical-Structure.57533426.html). For example, it may bind to enzymes or receptors, leading to modulation of biological processes[{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy .... The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate: can be compared to other similar compounds, such as:
4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoic acid
4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanol
4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications[_{{{CITATION{{{_1{4-Oxo-4-(2,6,11,15-tetramethyl-2,6,10,14-hexadecatetraen-8-yl)oxy ....
Propiedades
Número CAS |
173967-83-4 |
|---|---|
Fórmula molecular |
C24H37O4- |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
4-oxo-4-(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-yloxy)butanoate |
InChI |
InChI=1S/C24H38O4/c1-18(2)9-7-11-20(5)13-14-22(28-24(27)16-15-23(25)26)17-21(6)12-8-10-19(3)4/h9-10,13,17,22H,7-8,11-12,14-16H2,1-6H3,(H,25,26)/p-1 |
Clave InChI |
URUWTVBFAHAIEJ-UHFFFAOYSA-M |
SMILES canónico |
CC(=CCCC(=CCC(C=C(C)CCC=C(C)C)OC(=O)CCC(=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


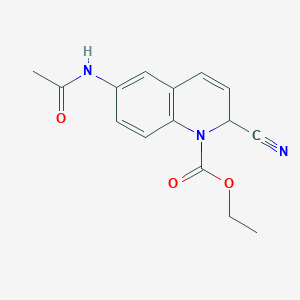
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
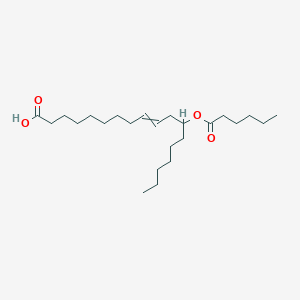
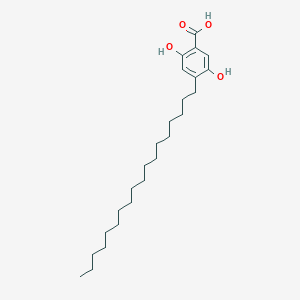
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
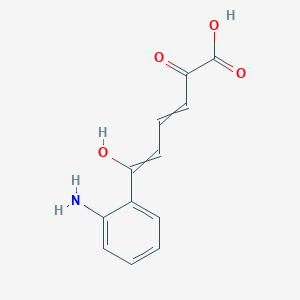
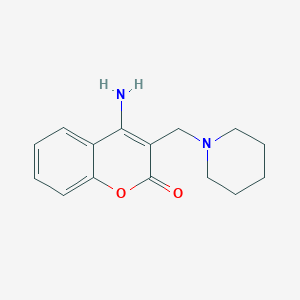
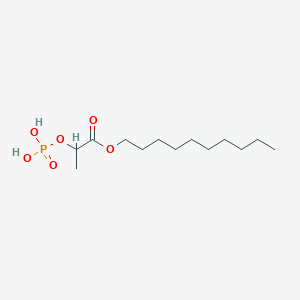
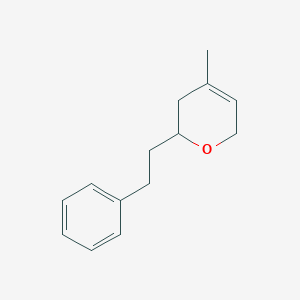
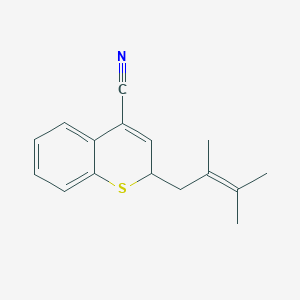
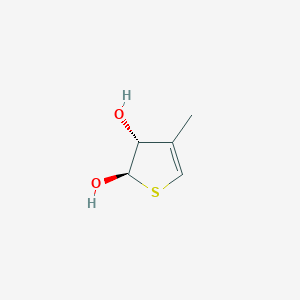
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
